molecular formula C10H11ClFN B13601457 1-(2-Chloro-6-fluorobenzyl)cyclopropan-1-amine

1-(2-Chloro-6-fluorobenzyl)cyclopropan-1-amine

Cat. No.: B13601457
M. Wt: 199.65 g/mol
InChI Key: ARSUZBCICWGJBG-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorobenzyl)cyclopropan-1-amine is an organic compound characterized by the presence of a cyclopropane ring attached to a benzyl group substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-6-fluorobenzyl)cyclopropan-1-amine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with cyclopropanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions would be critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-6-fluorobenzyl)cyclopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of benzyl ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(2-Chloro-6-fluorobenzyl)cyclopropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluorobenzyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chloro-6-fluorobenzyl)cyclopropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms on the benzyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]cyclopropan-1-amine

InChI

InChI=1S/C10H11ClFN/c11-8-2-1-3-9(12)7(8)6-10(13)4-5-10/h1-3H,4-6,13H2

InChI Key

ARSUZBCICWGJBG-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=C(C=CC=C2Cl)F)N

Origin of Product

United States

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